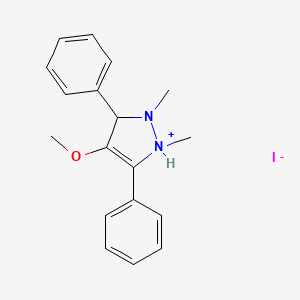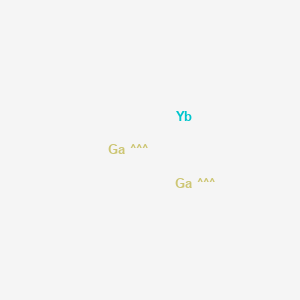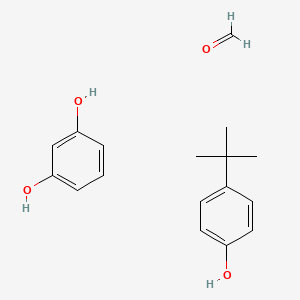
2-Diazonio-5-sulfamoylnaphthalen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-5-sulfamoylnaphthalen-1-olate is a chemical compound known for its unique structure and properties It is a diazonium salt derived from naphthalene, featuring both diazonium and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-sulfamoylnaphthalen-1-olate typically involves the diazotization of 5-sulfamoylnaphthalen-1-amine. The process begins with the sulfonation of naphthalene to introduce the sulfonamide group, followed by nitration and reduction to obtain the amine. The final step involves diazotization using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-Diazonio-5-sulfamoylnaphthalen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It can participate in azo coupling reactions to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like phenols, amines, and thiols are used under mild acidic or neutral conditions.
Coupling Reactions: Typically carried out in alkaline conditions with phenolic or aromatic amines.
Reduction Reactions: Sodium sulfite or stannous chloride in acidic conditions are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenes.
Coupling Reactions: Azo dyes with various chromophores.
Reduction Reactions: 5-sulfamoylnaphthalen-1-amine.
科学的研究の応用
2-Diazonio-5-sulfamoylnaphthalen-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in targeting specific biochemical pathways.
Industry: Utilized in the production of dyes and pigments, as well as in analytical chemistry for detecting various substances.
作用機序
The mechanism of action of 2-Diazonio-5-sulfamoylnaphthalen-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 2-Diazonio-1-naphthalenolate
- 2-Diazonio-4-sulfamoylnaphthalen-1-olate
- 2-Diazonio-6-sulfamoylnaphthalen-1-olate
Uniqueness
2-Diazonio-5-sulfamoylnaphthalen-1-olate is unique due to the specific positioning of the sulfonamide group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
特性
CAS番号 |
59000-02-1 |
|---|---|
分子式 |
C10H7N3O3S |
分子量 |
249.25 g/mol |
IUPAC名 |
2-diazonio-5-sulfamoylnaphthalen-1-olate |
InChI |
InChI=1S/C10H7N3O3S/c11-13-8-5-4-6-7(10(8)14)2-1-3-9(6)17(12,15)16/h1-5H,(H2-,12,14,15,16) |
InChIキー |
MAPXAYPMZFYYII-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)







![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)

